molecular formula C20H20N2O B11146381 2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline

2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11146381
M. Wt: 304.4 g/mol
InChI Key: RFYBQCOBRXJQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic chemical hybrid compound designed for advanced pharmaceutical and medicinal chemistry research. It integrates the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in drug discovery, with a 2-methylindole moiety. The THIQ core is a well-known pharmacophore present in a wide array of biologically active compounds and clinically used drugs, including the anti-tussive agent noscapine, the anti-Parkinsonian drug apomorphine, and the chemotherapeutic trabectedin . This scaffold is recognized for its diverse biological activities, such as serving as a key structural component in enzyme inhibitors. Recent studies on novel tetrahydroisoquinoline derivatives have demonstrated potent inhibitory activity against critical enzymatic targets like Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR), which are relevant in oncology research . The strategic fusion with the 2-methylindole group, a heterocycle prevalent in many bioactive molecules, is intended to modulate the compound's properties, potentially enhancing its binding affinity or selectivity for specific targets. This complex molecular architecture makes it a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the fields of oncology and central nervous system (CNS) disorders, and for exploring structure-activity relationships (SAR). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-methylindol-1-yl)ethanone

InChI

InChI=1S/C20H20N2O/c1-15-12-17-7-4-5-9-19(17)22(15)14-20(23)21-11-10-16-6-2-3-8-18(16)13-21/h2-9,12H,10-11,13-14H2,1H3

InChI Key

RFYBQCOBRXJQBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

Preparation Methods

Acylation Reaction Kinetics

The rate of acylation is influenced by the electron density of the tetrahydroisoquinoline nitrogen. Electron-withdrawing groups on the aromatic ring slow the reaction, necessitating harsher conditions (e.g., DMF at 80°C).

Solvent and Catalytic Effects

Polar aprotic solvents (DMF, DMSO) enhance acyl chloride reactivity but may promote side reactions. Catalytic DMAP accelerates acylation, reducing reaction times from 24 h to 4 h.

Stereochemical Considerations

Chiral auxiliaries or asymmetric hydrogenation (e.g., using Ru-BINAP catalysts) can induce enantioselectivity in the tetrahydroisoquinoline core prior to acylation .

Scientific Research Applications

Case Studies

A notable study demonstrated that derivatives of indole compounds, including those resembling 2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline, showed efficacy against solid tumors such as colorectal and lung cancers. These compounds were tested under National Cancer Institute protocols and displayed mean growth inhibition values indicative of their potential as chemotherapeutic agents .

Tumor Type Compound Inhibition Rate
Colorectal Cancer2-(1H-indol-3-yl)-2-oxo-acetamidesSignificant
Lung Cancer2-(1H-indol-3-yl)-2-oxo-acetamidesNotable

Acetylcholinesterase Inhibition

The compound has also been evaluated for its potential in treating neurodegenerative diseases like Alzheimer’s disease. Research has shown that indole derivatives can act as acetylcholinesterase inhibitors, which are crucial for increasing acetylcholine levels in the brain and improving cognitive functions .

Case Studies

In vitro studies have demonstrated that certain indole-based compounds exhibit strong inhibitory activities against acetylcholinesterase. For instance, a derivative with a similar structure showed an IC50 value of 2.7 µM, indicating its potency in enhancing cholinergic transmission .

Disease Compound IC50 Value
Alzheimer's DiseaseIndole Derivative2.7 µM

Synthesis and Characterization

The synthesis of 2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline involves several chemical reactions that yield this complex structure. The characterization methods include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), which confirm the molecular integrity and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Activity : Methoxy groups at the 6- or 7-position (e.g., in 2-(3-piperidyl)-6,7-dimethoxy-THIQ) are critical for in vitro and in vivo bradycardic activity .
  • Indole Modifications : Indole-containing THIQs (e.g., 1-(2-methylindol-3-yl)-THIQ) demonstrate structural versatility but require further pharmacological profiling .
  • Metabolic Stability: N-Methylated THIQs (e.g., 1MeTIQ) show rapid brain penetration but are metabolized to neurotoxic isoquinolinium ions, contrasting with non-methylated analogs like the target compound .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Blood-Brain Barrier Penetration : THIQ derivatives, including 1MeTIQ and TIQ, achieve brain concentrations 4.5-fold higher than blood levels, suggesting the acetyl-indole group in the target compound may similarly enhance CNS uptake .
  • Metabolic Pathways : Unlike N-methyl-THIQs, which undergo oxidation to neurotoxic metabolites via MAO enzymes , acetylated analogs like the target compound may exhibit altered metabolic stability due to steric hindrance from the indole-acetyl group.

Research Findings and Implications

Neurotoxicity and Parkinson’s Disease Links

  • N-Methyl-THIQs are metabolized to isoquinolinium ions, mimicking MPTP’s dopaminergic toxicity . The target compound’s lack of N-methylation may reduce this risk, but its indole moiety warrants investigation for alternative neurotoxic pathways.

Therapeutic Potential

  • Cardiovascular Applications : Piperidyl-THIQs (e.g., compound 6c in ) show potent bradycardic activity with minimal blood pressure effects, suggesting structural optimization of the target compound could yield similar benefits.
  • Imaging Agents: Fluorinated THIQs like [18F]RM273 demonstrate utility in brain tumor imaging , highlighting the scaffold’s versatility for diagnostic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis often involves coupling 2-methylindole derivatives with tetrahydroisoquinoline precursors. For example, acetic acid-mediated reflux (3–5 hours) under acidic conditions is a standard method for forming indole-acetyl linkages, as seen in analogous indole-tetrahydroisoquinoline syntheses . Key factors include stoichiometric control (1.1 equiv of aldehyde derivatives), temperature (reflux), and post-reaction purification (e.g., recrystallization from DMF/acetic acid mixtures).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Techniques include:

  • HPLC : To assess purity (>95% as a benchmark for research-grade compounds).
  • FTIR : Confirmation of functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹).
  • NMR (¹H/¹³C) : Assign peaks for indole protons (δ ~7.0–7.5 ppm) and tetrahydroisoquinoline methyl groups (δ ~2.5 ppm).
  • X-ray crystallography : For unambiguous structural determination, as applied to structurally similar tetrahydroisoquinoline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for tetrahydroisoquinoline-indole hybrids?

  • Methodological Answer : Discrepancies may arise from variations in substituent chain length or stereochemistry. For example:

  • Chain Length Optimization : Systematic synthesis of analogs with alkyl chains (C6–C17) can clarify structure-activity relationships (SAR), as shown in cytotoxicity studies of tetrahydroisoquinoline derivatives .
  • Enantiomeric Purity : Use chiral HPLC or asymmetric synthesis to isolate enantiomers and test activity separately.
  • Data Normalization : Compare results against standardized controls (e.g., doxorubicin for cytotoxicity assays) to minimize inter-lab variability.

Q. What computational strategies are effective in predicting the binding affinity of this compound to neurological targets (e.g., serotonin receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina with receptor crystal structures (e.g., 5-HT₃R PDB: 6NP0) to model interactions.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories (GROMACS/AMBER).
  • QSAR Models : Train models on tetrahydroisoquinoline datasets to predict activity cliffs .

Q. How can researchers optimize the scalability of multi-step syntheses while maintaining regioselectivity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems reduce side reactions in indole coupling steps.
  • Catalytic Methods : Employ Pd/C or Ni catalysts for selective hydrogenation of intermediates.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.